molecular formula C31H38N2O4 B156524 Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)- CAS No. 132836-32-9

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-

Cat. No. B156524
M. Wt: 502.6 g/mol
InChI Key: GNZQFFGZAAWFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been studied extensively for its potential therapeutic properties, including its analgesic, sedative, and antipsychotic effects.

Mechanism Of Action

The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to bind to dopamine D1 and D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. L-THP also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception.

Biochemical And Physiological Effects

L-THP has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and antipsychotic effects. L-THP has also been shown to decrease the release of glutamate, which is involved in pain perception. Additionally, L-THP has been shown to increase the release of gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and sleep.

Advantages And Limitations For Lab Experiments

L-THP has several advantages for lab experiments. It is a natural compound that can be extracted from plant material, making it readily available for research purposes. Additionally, L-THP has been extensively studied, and its chemical structure and properties are well understood. However, there are also limitations to using L-THP in lab experiments. It can be difficult to obtain large quantities of L-THP, which can limit its use in certain experiments. Additionally, L-THP has been shown to have low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on L-THP. One area of interest is the potential use of L-THP for the treatment of chronic pain. Studies have shown that L-THP has analgesic properties, and further research is needed to determine its efficacy in treating chronic pain. Additionally, there is interest in studying the potential use of L-THP for the treatment of anxiety disorders and schizophrenia. Further research is needed to determine the safety and efficacy of L-THP for these conditions. Finally, there is interest in developing new synthesis methods for L-THP, which could increase its availability for research purposes.

Synthesis Methods

L-THP can be synthesized from the plant species Corydalis yanhusuo and Stephania tetrandra. The synthesis method involves the extraction of the alkaloid from the plant material, followed by purification and isolation of L-THP. The chemical structure of L-THP is then confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

L-THP has been studied extensively for its potential therapeutic properties. It has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. L-THP has also been shown to have sedative effects, making it a potential candidate for the treatment of insomnia and anxiety disorders. Additionally, L-THP has been studied for its potential antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.

properties

CAS RN

132836-32-9

Product Name

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-

Molecular Formula

C31H38N2O4

Molecular Weight

502.6 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-piperidin-1-ylethanone

InChI

InChI=1S/C31H38N2O4/c1-21(22-8-9-24-17-26(35-2)11-10-23(24)16-22)31-27-19-29(37-4)28(36-3)18-25(27)12-15-33(31)30(34)20-32-13-6-5-7-14-32/h8-11,16-19,21,31H,5-7,12-15,20H2,1-4H3

InChI Key

GNZQFFGZAAWFOE-UHFFFAOYSA-N

SMILES

CC(C1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC)C4=CC5=C(C=C4)C=C(C=C5)OC

Canonical SMILES

CC(C1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC)C4=CC5=C(C=C4)C=C(C=C5)OC

synonyms

1-(1-(6-methoxynaphth-2-yl))propyl-2-(1-piperidine)acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CPU 23
CPU-23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.